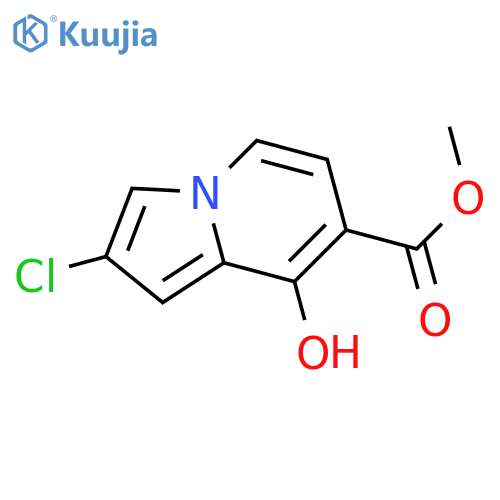Cas no 1706452-84-7 (SGORKOPZZULBGD-UHFFFAOYSA-N)

SGORKOPZZULBGD-UHFFFAOYSA-N structure
商品名:SGORKOPZZULBGD-UHFFFAOYSA-N
CAS番号:1706452-84-7
MF:C10H8ClNO3
メガワット:225.628421783447
CID:5181329
SGORKOPZZULBGD-UHFFFAOYSA-N 化学的及び物理的性質
名前と識別子
-
- SGORKOPZZULBGD-UHFFFAOYSA-N
-
- インチ: 1S/C10H8ClNO3/c1-15-10(14)7-2-3-12-5-6(11)4-8(12)9(7)13/h2-5,13H,1H3
- InChIKey: SGORKOPZZULBGD-UHFFFAOYSA-N
- ほほえんだ: C1=C2N(C=CC(C(OC)=O)=C2O)C=C1Cl
SGORKOPZZULBGD-UHFFFAOYSA-N 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM246094-10g |
Methyl 2-chloro-8-hydroxyindolizine-7-carboxylate |
1706452-84-7 | 97% | 10g |
$*** | 2023-03-30 | |
| Chemenu | CM246094-5g |
Methyl 2-chloro-8-hydroxyindolizine-7-carboxylate |
1706452-84-7 | 97% | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM246094-1g |
Methyl 2-chloro-8-hydroxyindolizine-7-carboxylate |
1706452-84-7 | 97% | 1g |
$*** | 2023-03-30 |
SGORKOPZZULBGD-UHFFFAOYSA-N 関連文献
-
1. Book reviews
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
1706452-84-7 (SGORKOPZZULBGD-UHFFFAOYSA-N) 関連製品
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 506-17-2(cis-Vaccenic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
